Product packaging for Adipoyl Coenzyme A (sodium salt)(Cat. No.:)

Adipoyl Coenzyme A (sodium salt)

Cat. No.: B10817481
M. Wt: 918.7 g/mol
InChI Key: LTTVTJHHKYTIFT-QMPRSPLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Acyl Coenzyme A Thioesters in Cellular Metabolism

Coenzyme A (CoA) is a universal and essential cofactor in all living organisms, notable for its role in the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.orgnih.gov Its structure includes a reactive thiol (-SH) group, which can form a high-energy thioester bond with a carboxylic acid. The resulting molecule is known as an acyl-Coenzyme A (acyl-CoA). wikipedia.org This activation of the acyl group is fundamental to cellular metabolism, as it facilitates reactions that would otherwise be energetically unfavorable.

Acyl-CoA thioesters are central to a vast number of metabolic processes, with estimates suggesting that around 4% of all cellular enzymes utilize CoA or its thioesters as a substrate. wikipedia.orgrug.nl Their functions are diverse and critical for cellular homeostasis:

Energy Metabolism: Acetyl-CoA, the most common acyl-CoA, is a primary substrate for the citric acid cycle, a key energy-yielding pathway. wikipedia.orgyoutube.com Acyl-CoAs derived from fatty acids are processed through β-oxidation to produce acetyl-CoA, linking fat stores to energy production. youtube.com

Biosynthesis: Acyl-CoAs are crucial building blocks for a variety of molecules. Acetyl-CoA is the precursor for the synthesis of fatty acids, cholesterol, and ketone bodies. youtube.comnih.gov The formation of these thioesters is the committed step in many biosynthetic pathways. mdpi.comyoutube.com

Acyl Group Transfer: The primary function of CoA is to act as a carrier of acyl groups. wikipedia.orgmedchemexpress.com This is essential for transferring fatty acids from the cytoplasm into the mitochondria for oxidation and for the biosynthesis of complex lipids like phospholipids (B1166683) and triacylglycerols. wikipedia.orgnih.gov

Regulation and Signaling: Beyond their metabolic roles, acyl-CoAs like acetyl-CoA are involved in the regulation of gene expression through processes such as histone acetylation. nih.govnih.gov They also act as allosteric regulators of key metabolic enzymes, thereby controlling the flow of metabolites through different pathways. wikipedia.orgnih.gov

The formation of acyl-CoA thioesters renders the acyl group metabolically active, enabling it to participate in condensation, substitution, and transfer reactions that are fundamental to life. chemicalbook.com

Overview of Adipoyl Coenzyme A as a Key Metabolic Intermediate

Adipoyl Coenzyme A is a specific type of acyl-CoA, technically an alpha,omega-dicarboxyacyl-CoA. nih.gov It is formed by the condensation of the thiol group of coenzyme A with one of the two carboxyl groups of adipic acid. nih.gov Unlike more common monofunctional acyl-CoAs (like acetyl-CoA or palmitoyl-CoA), the presence of a second, free carboxylic acid group gives adipoyl-CoA distinct chemical properties and metabolic roles.

Adipoyl-CoA has been identified as a key intermediate in several specific metabolic contexts:

Peroxisomal β-oxidation: It serves as an intermediate in the breakdown of dicarboxylic acids within peroxisomes. glpbio.combiomol.comcaymanchem.com This pathway is important for metabolizing certain types of fatty acids and related molecules.

Industrial Biotechnology: Adipoyl-CoA is a crucial intermediate in engineered biosynthetic pathways for the production of adipic acid. glpbio.comcaymanchem.comnih.gov Adipic acid is a commercially important dicarboxylic acid used in the production of nylon. Researchers have genetically modified microorganisms like Escherichia coli to produce adipic acid from renewable feedstocks, a process in which the formation of adipoyl-CoA from adipic acid is a key enzymatic step catalyzed by an adipoyl-CoA synthetase. nih.govgoogle.com

Antibiotic Biosynthesis: Research has shown that an enzyme with high adipoyl-CoA synthetase activity, obtainable from Penicillium chrysogenum, can be used in the biosynthesis of various β-lactam antibiotics. google.com In these processes, adipic acid is fed to recombinant strains, and its activation to adipoyl-CoA is necessary for its incorporation into the antibiotic structure. google.com

The enzyme responsible for its formation, adipoyl-CoA synthetase (or ligase), catalyzes the reaction between adipic acid, Coenzyme A, and ATP to form adipoyl-CoA, AMP, and pyrophosphate. google.com Research has focused on engineering this enzyme, for example, one from Thermobifida fusca, to enhance its activity and increase the production efficiency of adipic acid in fermentation processes. nih.gov

Chemical and Physical Properties of Adipoyl Coenzyme A (sodium salt)

The following table summarizes the key chemical and physical properties of Adipoyl Coenzyme A (sodium salt).

PropertyValueSource(s)
Formal Name S-(hydrogen hexanedioate) coenzyme A, sodium salt biomol.com
Synonyms Adipoyl-CoA, Adipyl-CoA nih.govglpbio.combiomol.com
Molecular Formula C27H44N7O19P3S·Na glpbio.combiomol.com
Molecular Weight 895.7 g/mol (as free acid); 918.7 g/mol (as sodium salt) nih.govglpbio.combiomol.com
Purity >70% biomol.comcaymanchem.com
Solubility Soluble in PBS (pH 7.2) at 10 mg/ml glpbio.combiomol.comcaymanchem.com
λmax 258 nm biomol.comcaymanchem.com
Physical Description Solid biomol.com

Research Findings on Adipoyl-CoA Synthesis

The synthesis of Adipoyl-CoA is a focal point of research, particularly for biotechnological applications.

Research AreaKey FindingsOrganism/EnzymeReference(s)
Enhanced Adipic Acid Production Computer-aided engineering of adipyl-CoA synthetase (mutants E210βN and E210βQ) resulted in enhanced specific enzyme activity and more than doubled the adipic acid titer in fermentation experiments compared to the wild-type.Thermobifida fusca nih.gov
Novel Biosynthetic Pathways Identification of a succinyl-CoA thioesterase suggests a potential novel pathway for succinate (B1194679) production in peroxisomes, where adipoyl-CoA is an intermediate.- glpbio.com
Antibiotic Intermediate Synthesis A novel acyl-coenzyme A synthetase was discovered that efficiently catalyzes the formation of adipoyl-CoA from adipic acid, for use in the biosynthesis of adipoyl-cephalosporins.Penicillium chrysogenum google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44N7NaO19P3S+ B10817481 Adipoyl Coenzyme A (sodium salt)

Properties

Molecular Formula

C27H44N7NaO19P3S+

Molecular Weight

918.7 g/mol

IUPAC Name

sodium;6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid

InChI

InChI=1S/C27H44N7O19P3S.Na/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34;/h13-15,20-22,26,39-40H,3-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44);/q;+1/t15-,20-,21-,22+,26-;/m1./s1

InChI Key

LTTVTJHHKYTIFT-QMPRSPLWSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+]

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+]

Origin of Product

United States

Metabolic Pathways Involving Adipoyl Coenzyme a

Biosynthesis Pathways of Adipoyl Coenzyme A

The synthesis of Adipoyl-CoA can occur through several distinct enzymatic pathways. These pathways are integral to the metabolism of adipic acid and the catabolism of certain amino acids.

Adipate-Coenzyme A Ligase Activity and Reaction Mechanism

The most direct route for Adipoyl-CoA synthesis is through the action of Adipate-Coenzyme A ligase. This enzyme activates adipic acid by converting it to its coenzyme A ester, Adipoyl-CoA. ontosight.ai This activation is a critical step for the subsequent metabolism of adipic acid, linking it to pathways such as the citric acid cycle and fatty acid oxidation. ontosight.ai

The reaction catalyzed by Adipate-CoA ligase is a two-step process that requires ATP and Coenzyme A (CoA) as cofactors. ontosight.ainih.gov In the first step, the enzyme facilitates the formation of an acyl-adenylate intermediate from adipate (B1204190) and ATP. ontosight.ainih.gov Subsequently, this intermediate reacts with CoA to produce Adipoyl-CoA, releasing AMP and pyrophosphate. ontosight.ainih.gov The hydrolysis of pyrophosphate drives the reaction to completion. nih.gov

Table 1: Adipate-Coenzyme A Ligase Reaction

ReactantsEnzymeProducts
Adipate, ATP, Coenzyme AAdipate-Coenzyme A ligaseAdipoyl-CoA, AMP, Pyrophosphate

Reverse Beta-Oxidation Pathway in Microorganisms

In certain microorganisms, Adipoyl-CoA can be synthesized via a reverse beta-oxidation pathway. This pathway is a reversal of the typical fatty acid degradation process and has been engineered in various microbes for the production of adipic acid. researchgate.netnih.govresearchgate.net The process involves the sequential addition of two-carbon units, starting from smaller molecules and ultimately leading to the formation of Adipoyl-CoA. nih.govgoogle.com

The key enzymatic steps in this pathway involve a thiolase, a 3-hydroxyacyl-CoA dehydrogenase, an enoyl-CoA hydratase, and a trans-2-enoyl-CoA reductase. researchgate.netbiorxiv.org By reversing the direction of the beta-oxidation cycle, microorganisms can effectively build longer-chain dicarboxylic acids like adipic acid, with Adipoyl-CoA as a central intermediate. nih.govgoogle.com This pathway has garnered significant interest for the bio-based production of adipic acid from renewable resources. researchgate.netgoogle.comnih.gov

Formation during L-Lysine Catabolism via the 2-Oxoadipate Dehydrogenase Complex

Adipoyl-CoA can also be formed as a product of L-lysine catabolism, although it is not the primary product. The breakdown of L-lysine, as well as tryptophan and hydroxylysine, proceeds through the formation of 2-oxoadipate. wikipedia.orgreactome.orgontosight.ainih.gov The 2-oxoadipate dehydrogenase complex (OADHC) is a key mitochondrial multi-enzyme complex that catalyzes the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA. wikipedia.orgmdpi.comnih.gov

Interestingly, the OADHC has been shown to exhibit a degree of substrate promiscuity. mdpi.com While its primary substrate is 2-oxoadipate, it can also act on 2-oxopimelate, a structurally similar but longer dicarboxylic acid. mdpi.com The processing of 2-oxopimelate by the OADHC results in the formation of Adipoyl-CoA, although this reaction is significantly less efficient than the conversion of 2-oxoadipate to glutaryl-CoA. mdpi.com The complex consists of three main components: E1a (2-oxoadipate dehydrogenase), E2o (dihydrolipoyl succinyltransferase), and E3 (dihydrolipoyl dehydrogenase). wikipedia.orgontosight.ai

Table 2: Components of the 2-Oxoadipate Dehydrogenase Complex

ComponentEnzyme NameGeneCofactor(s)
E1a2-oxoadipate dehydrogenaseDHTKD1Thiamine (B1217682) pyrophosphate (TPP)
E2oDihydrolipoyl succinyltransferaseDLSTLipoic acid, Coenzyme A
E3Dihydrolipoyl dehydrogenaseDLDFAD, NAD

This table details the enzymatic components of the 2-oxoadipate dehydrogenase complex. wikipedia.org

Degradation Pathways of Adipoyl Coenzyme A

The breakdown of Adipoyl-CoA is essential for energy production and the recycling of its constituent molecules. The primary route for its degradation is through beta-oxidation, a process that occurs within specific cellular compartments.

Peroxisomal Beta-Oxidation of Dicarboxylic Acids

The beta-oxidation of dicarboxylic acids, including the breakdown of Adipoyl-CoA, primarily occurs in peroxisomes, not mitochondria. nih.govlibretexts.org This has been demonstrated in studies using fibroblasts from patients with specific defects in mitochondrial and peroxisomal fatty acid oxidation. nih.gov The process involves the sequential shortening of the dicarboxylyl-CoA ester. nih.gov

The initial and rate-limiting step in peroxisomal beta-oxidation is catalyzed by a peroxisomal fatty acyl-CoA oxidase, which, unlike its mitochondrial counterpart, transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). libretexts.orgnih.govyoutube.com This H₂O₂ is then detoxified to water by catalase. libretexts.org Subsequent steps involve a bifunctional protein and a thiolase, leading to the release of acetyl-CoA and a shortened dicarboxylyl-CoA. nih.gov The process continues until the dicarboxylic acid is sufficiently shortened. nih.gov

Role of Acyl-Coenzyme A Thioesterases in Adipoyl Coenzyme A Hydrolysis

Acyl-Coenzyme A thioesterases (ACOTs) are a group of enzymes that catalyze the hydrolysis of acyl-CoAs into a free fatty acid and Coenzyme A. nih.govebi.ac.uknih.gov These enzymes are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes, and play a regulatory role in lipid metabolism by controlling the intracellular levels of acyl-CoAs, free fatty acids, and CoASH. nih.govnih.govnih.gov

While specific studies focusing solely on the hydrolysis of Adipoyl-CoA by ACOTs are limited, the broad substrate specificity of some of these enzymes suggests they have the potential to act on dicarboxylyl-CoAs like Adipoyl-CoA. nih.govnih.gov This hydrolysis would release adipic acid and Coenzyme A, thereby regulating the intracellular pool of Adipoyl-CoA available for other metabolic processes. nih.gov The expression of some ACOT genes is regulated by factors such as peroxisome proliferator-activated receptors (PPARs), highlighting their connection to lipid and fatty acid metabolism. nih.govnih.gov

Microbial Degradation Mechanisms (e.g., in Penicillium chrysogenum and Cupriavidus necator H16)

Microorganisms have evolved diverse catabolic pathways to utilize a wide range of carbon sources, including dicarboxylic acids like adipate. The activation of adipate to adipoyl-CoA is a critical first step in its degradation.

In the filamentous fungus Penicillium chrysogenum , particularly in recombinant strains used for producing adipoyl-7-amino-3-deacetoxycephalosporanic acid (adipoyl-7-ADCA), the degradation of the side-chain precursor adipate is a notable metabolic event. nih.gov Studies using ¹³C-labeled glucose have demonstrated that adipate is catabolized through a β-oxidation pathway, yielding succinyl-CoA and acetyl-CoA. nih.gov This degradation process is localized within the microbodies (peroxisomes). nih.gov The resulting acetyl-CoA is then funneled into the glyoxylate (B1226380) shunt, a pathway that enables the synthesis of C4 compounds from two-carbon units. nih.gov This was further confirmed by the detection of the key glyoxylate shunt enzyme's activity. nih.gov The degradation of adipate has a quantifiable impact on the primary metabolism of P. chrysogenum, as it can substitute the anaplerotic reaction that replenishes oxaloacetate from pyruvate (B1213749). nih.gov Research into the genetics of this pathway has identified genes encoding acyl-CoA oxidases and dehydrogenases as responsible for the initial step of β-oxidation. nih.gov

The bacterium Cupriavidus necator H16 (formerly Ralstonia eutropha H16) also possesses a robust metabolism for dicarboxylic acids. Proteomic analyses have revealed that the degradation of adipic acid in this organism differs from that of monocarboxylic fatty acids like hexanoic acid. nih.govnih.gov The activation of adipic acid to adipoyl-CoA is catalyzed by a two-subunit acyl-CoA ligase. nih.govnih.gov Following activation, adipoyl-CoA enters a β-oxidation cycle. An acyl-CoA dehydrogenase has been identified that shows higher specific activity with adipoyl-CoA compared to hexanoyl-CoA, suggesting its specific role in dicarboxylic acid degradation. nih.govnih.gov The β-oxidation of adipoyl-CoA in C. necator H16 proceeds to generate acetyl-CoA. nih.gov

OrganismLocation of DegradationKey PathwayProducts
Penicillium chrysogenumMicrobodies (Peroxisomes)β-oxidation, Glyoxylate ShuntSuccinyl-CoA, Acetyl-CoA
Cupriavidus necator H16Cytosol/Mitochondriaβ-oxidationAcetyl-CoA

Interconnections of Adipoyl Coenzyme A with Central Carbon Metabolism

The breakdown of adipoyl-CoA is not an isolated process but is tightly integrated with the central metabolic pathways of the cell, ensuring that the carbon skeletons derived from its degradation are efficiently utilized for energy production or biosynthesis.

Links to the Tricarboxylic Acid (TCA) Cycle

The products of adipoyl-CoA degradation, namely acetyl-CoA and succinyl-CoA, are direct entry points into the Tricarboxylic Acid (TCA) cycle , also known as the Krebs cycle. nih.govnih.govnih.gov The TCA cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA to carbon dioxide, generating reducing equivalents (NADH and FADH₂) for ATP production through oxidative phosphorylation. wur.nlfrontiersin.org

In P. chrysogenum, the succinyl-CoA generated from adipoyl-CoA degradation can directly enter the TCA cycle. nih.gov The acetyl-CoA produced is metabolized via the glyoxylate shunt, which bypasses the decarboxylation steps of the TCA cycle, allowing for the net conversion of acetyl-CoA to succinate (B1194679) and other biosynthetic precursors. nih.gov This is particularly important when the organism is growing on two-carbon compounds as the sole carbon source.

In C. necator H16, the acetyl-CoA derived from adipoyl-CoA β-oxidation is also channeled into the TCA cycle for energy generation. nih.gov

Relationship with Fatty Acid Oxidation and Anabolism

The degradation of adipoyl-CoA shares significant similarities with the β-oxidation of fatty acids. Both processes involve the sequential removal of two-carbon units in the form of acetyl-CoA. nih.govnih.govmdpi.com Adipoyl-CoA is considered a medium-chain acyl-CoA and its breakdown occurs via peroxisomal β-oxidation. The enzymes involved, such as acyl-CoA oxidases/dehydrogenases and thiolases, are often part of the broader family of enzymes responsible for fatty acid metabolism. nih.govnih.gov

Conversely, the intermediates of adipoyl-CoA degradation can be utilized in anabolic pathways. The acetyl-CoA generated can be a precursor for fatty acid synthesis, a process that essentially reverses β-oxidation, though it utilizes a different set of enzymes and cellular compartments.

Interplay with Acetyl-Coenzyme A and Succinyl-Coenzyme A Pools

The catabolism of adipoyl-CoA directly contributes to the cellular pools of acetyl-CoA and succinyl-CoA . nih.govnih.govnih.gov These two molecules are critical nodes in metabolism, connecting various catabolic and anabolic pathways.

Acetyl-CoA is a central metabolite derived from the breakdown of carbohydrates (via glycolysis and pyruvate decarboxylation), fatty acids, and some amino acids. It can enter the TCA cycle for energy production, or be used as a building block for the synthesis of fatty acids, cholesterol, and other essential molecules. The influx of acetyl-CoA from adipoyl-CoA degradation can therefore influence the metabolic fate of the cell, shifting the balance between energy production and biosynthesis.

Succinyl-CoA is a key intermediate of the TCA cycle and is also involved in the synthesis of heme and other porphyrins. The generation of succinyl-CoA from adipoyl-CoA in organisms like P. chrysogenum provides a direct anaplerotic replenishment of TCA cycle intermediates, which is crucial for maintaining the cycle's function, especially under conditions where intermediates are being drawn off for biosynthetic purposes. nih.gov

Enzymology and Biochemical Mechanisms of Adipoyl Coenzyme a Transformations

Adipate-Coenzyme A Ligase: Catalytic Properties and Cofactor Requirements

Adipate-Coenzyme A ligase, also known as adipyl-CoA synthetase, is an enzyme that catalyzes the activation of adipic acid to form adipoyl-CoA. This activation is a critical step that prepares the dicarboxylic acid for subsequent metabolic reactions. While specific studies on adipate-CoA ligase are limited, its catalytic properties can be inferred from the well-characterized family of acyl-CoA synthetases, particularly the long-chain fatty acid-CoA ligases (LC-FACS). ebi.ac.uk

The catalytic process is an ATP-dependent, two-step reaction. nih.gov In the first step, the carboxylate group of adipate (B1204190) attacks the α-phosphate of ATP, leading to the formation of an adipyl-adenylate intermediate and the release of pyrophosphate. ebi.ac.uknih.gov In the second step, the thiol group of coenzyme A attacks the carbonyl carbon of the adipyl-adenylate, displacing AMP and forming the thioester bond of adipoyl-CoA. nih.gov

Adipate + CoA + ATP → Adipoyl-CoA + AMP + PPi

The activity of these ligases is dependent on the concentration of substrates and cofactors, and they are subject to regulation by cellular energy status and the levels of fatty acids and their CoA esters.

2-Oxoadipate Dehydrogenase Complex (OADHc)

The 2-oxoadipate dehydrogenase complex (OADHc) is a large, mitochondrial multi-enzyme complex primarily known for its role in the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan. wikipedia.orguniprot.org Its canonical function is the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA. wikipedia.orgnih.gov

Role in Oxidative Decarboxylation and Adipoyl Coenzyme A Formation

The primary reaction catalyzed by OADHc is: 2-oxoadipate + CoA + NAD⁺ → Glutaryl-CoA + CO₂ + NADH + H⁺. wikipedia.org

However, research has demonstrated the functional versatility of this complex. OADHc can act on non-cognate substrates, including 2-oxopimelate. In this context, the complex catalyzes the oxidative decarboxylation of 2-oxopimelate to form adipoyl-CoA. nih.govnih.gov This reaction is significantly less efficient, approximately 100 times slower than the conversion of its natural substrate, 2-oxoadipate. nih.govnih.gov The formation of adipoyl-CoA by OADHc highlights the enzyme's substrate promiscuity, allowing it to process homologous 2-oxo acids with varying carbon chain lengths. nih.govresearchgate.net

Functional Characterization of Enzyme Subunits (E1a, E2o, E3)

Similar to other 2-oxoacid dehydrogenase complexes, OADHc consists of three core enzymatic components: E1a (2-oxoadipate dehydrogenase), E2o (dihydrolipoyl succinyltransferase), and E3 (dihydrolipoyl dehydrogenase). wikipedia.org

E1a (2-oxoadipate dehydrogenase): This subunit, encoded by the DHTKD1 gene, is specific to the OADHc. uniprot.orgnih.gov It requires the cofactor thiamine (B1217682) pyrophosphate (TPP) to catalyze the initial, rate-limiting step: the decarboxylation of the 2-oxoacid substrate (2-oxoadipate or 2-oxopimelate). uniprot.orgnih.gov The resulting acyl group is then transferred to the lipoamide (B1675559) cofactor of the E2o subunit. nih.gov

E2o (dihydrolipoyl succinyltransferase): This subunit, encoded by the DLST gene, forms the structural core of the complex. biorxiv.orguniprot.org It contains a covalently bound lipoic acid cofactor on a flexible lipoyl domain, which acts as a "swinging arm". nih.gov This arm accepts the acyl group from E1a and transfers it to coenzyme A, forming the corresponding acyl-CoA (e.g., adipoyl-CoA). nih.govnih.gov The E2o subunit is shared with the 2-oxoglutarate dehydrogenase complex (OGDHc). wikipedia.orgbiorxiv.org

E3 (dihydrolipoyl dehydrogenase): This subunit, encoded by the DLD gene, is a flavoprotein that uses FAD as a cofactor. wikipedia.org Its function is to reoxidize the dihydrolipoamide (B1198117) of E2o, transferring the electrons to NAD⁺ to produce NADH. nih.gov Like E2o, the E3 component is also shared with other 2-oxoacid dehydrogenase complexes, including OGDHc, pyruvate (B1213749) dehydrogenase complex (PDC), and branched-chain α-ketoacid dehydrogenase complex (BCKDC). wikipedia.org

SubunitGeneCofactor(s)Primary Function
E1a (2-oxoadipate dehydrogenase)DHTKD1Thiamine Pyrophosphate (TPP)Decarboxylation of 2-oxoacid
E2o (dihydrolipoyl succinyltransferase)DLSTLipoic Acid, Coenzyme ATransfer of acyl group to CoA
E3 (dihydrolipoyl dehydrogenase)DLDFAD, NAD⁺Reoxidation of dihydrolipoamide

Structural Biology of OADHc and Enzyme-Substrate Analog Interactions

The structural organization of OADHc is based on a central core of E2o subunits, around which the E1a and E3 subunits are arranged. nih.gov Cryo-electron microscopy (cryo-EM) studies have provided insights into the architecture of related complexes, revealing a flexible and dynamic assembly. nih.govbohrium.com The lipoyl domain of E2o is crucial for channeling the reaction intermediates between the active sites of E1a, E2o, and E3. nih.gov

Studies using substrate analogs have been instrumental in understanding the enzyme-substrate interactions. nih.gov These analogs can bind covalently to active site residues, allowing for the stabilization and crystallographic analysis of the enzyme-substrate complex. nih.gov Such studies reveal the precise orientation of the substrate within the binding pocket and highlight the key amino acid residues involved in catalysis and substrate recognition. nih.gov For OADHc, the interaction loci on the E2o core domain are critical for its catalytic function. nih.gov

Acyl-Coenzyme A Dehydrogenases Active on Adipoyl Coenzyme A

Acyl-Coenzyme A dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the first, and often rate-limiting, step of fatty acid β-oxidation. wikipedia.orgnih.gov This reaction involves the formation of a trans-2,3-double bond in the acyl-CoA molecule, with the concomitant reduction of an enzyme-bound FAD cofactor. wikipedia.org

The general reaction is as follows: Acyl-CoA + FAD → trans-2-enoyl-CoA + FADH₂

While ACADs are primarily associated with the catabolism of monocarboxylic fatty acids, their activity is not strictly limited to them. The substrate specificity of ACADs is determined by the length of the acyl chain. nih.gov Different ACADs, such as short-chain (SCAD), medium-chain (MCAD), and long-chain (LCAD) acyl-CoA dehydrogenases, target fatty acids of varying lengths. nih.govuniprot.org Given that adipoyl-CoA is a C6 dicarboxylic acyl-CoA, it is plausible that an ACAD with specificity for short- to medium-chain substrates could act upon it. The activity of ACADs on dicarboxylic acyl-CoAs is a known, albeit less common, metabolic process. The expression and activity of ACAD enzymes can be regulated by factors such as the peroxisome proliferator-activated receptor alpha (PPARα) in certain tissues. nih.gov

Specificity and Activity of Acyl-Coenzyme A Thioesterases (e.g., ACOT8, TesB)

Acyl-CoA thioesterases (ACOTs) are enzymes that catalyze the hydrolysis of the thioester bond in acyl-CoA molecules, releasing a free fatty acid and coenzyme A. hmdb.canih.gov This activity is crucial for regulating the intracellular pools of acyl-CoAs, free fatty acids, and CoASH. hmdb.ca

ACOT8, also known as peroxisomal acyl-coenzyme A thioester hydrolase 1, is a prominent member of this family. hmdb.ca It exhibits broad substrate specificity, hydrolyzing medium- to long-chain (C2 to C20) saturated and unsaturated acyl-CoAs. uniprot.orguniprot.org Importantly, ACOT8 is also capable of hydrolyzing the CoA esters of dicarboxylic acids. uniprot.orguniprot.org This indicates that ACOT8 is active on adipoyl-CoA, catalyzing its conversion to adipic acid and CoA.

The reaction is: Adipoyl-CoA + H₂O → Adipate + CoASH

TesB is a bacterial homolog of ACOT8 and belongs to the "hotdog-fold" family of thioesterases. nih.gov These enzymes play a similar role in bacterial lipid metabolism. The activity of these thioesterases provides a mechanism to prevent the accumulation of acyl-CoAs, which can be toxic to cells, and to release CoA for other metabolic processes.

EnzymeReaction CatalyzedKey Characteristics
Adipate-CoA LigaseAdipate + ATP + CoA → Adipoyl-CoA + AMP + PPiATP- and Mg²⁺-dependent activation of adipate.
2-Oxoadipate Dehydrogenase Complex (OADHc)2-Oxopimelate + CoA + NAD⁺ → Adipoyl-CoA + CO₂ + NADHMulti-enzyme complex; acts on 2-oxopimelate as a non-cognate substrate.
Acyl-CoA Dehydrogenase (ACAD)Adipoyl-CoA + FAD → 2-Enoyl-adipoyl-CoA + FADH₂FAD-dependent oxidation; specificity depends on chain length.
Acyl-CoA Thioesterase 8 (ACOT8)Adipoyl-CoA + H₂O → Adipate + CoASHBroad substrate specificity including dicarboxylic acyl-CoAs.

Other Enzymatic Systems Influencing Adipoyl Coenzyme A Flux

The metabolic concentration and availability of adipoyl-coenzyme A (adipoyl-CoA) are not solely governed by the enzymes that directly synthesize or consume it. A complex network of interconnected metabolic pathways can significantly influence the flux of this intermediate by competing for its precursors, modulating the availability of essential cofactors, or creating a cellular environment that favors or inhibits its formation. These systems indirectly regulate the pool of adipoyl-CoA, thereby impacting pathways such as dicarboxylic acid metabolism and engineered biosynthetic routes for adipic acid production.

Tricarboxylic Acid (TCA) Cycle

Fatty Acid Metabolism

Fatty acid synthesis and degradation pathways represent a significant point of metabolic cross-talk with dicarboxylic acid metabolism.

Fatty Acid Synthesis (FAS): The de novo synthesis of fatty acids begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.govlibretexts.org This pathway is a major consumer of acetyl-CoA. wikipedia.org In a cellular environment actively synthesizing fatty acids, the high demand for acetyl-CoA can limit its availability for adipoyl-CoA formation. nih.gov The FAS pathway and the engineered reverse β-oxidation pathway for adipate production are therefore in direct competition for the same acetyl-CoA pool. researchgate.netwikipedia.org Regulation of ACC, a key control point in fatty acid synthesis, can thus indirectly modulate the flux towards adipoyl-CoA. sigmaaldrich.comresearchgate.net

Fatty Acid β-Oxidation: This catabolic process breaks down fatty acids to produce acetyl-CoA. nih.gov When mitochondrial β-oxidation is overloaded or impaired, fatty acid metabolism can be shunted to alternative routes, including ω-oxidation, which leads to the formation of dicarboxylic acids. nih.gov These dicarboxylic acids, including adipic acid, are then metabolized via peroxisomal β-oxidation, a process in which adipoyl-CoA is a key intermediate. nih.govnih.gov Therefore, enzymes regulating the rate of mitochondrial β-oxidation can influence the flow of substrates towards the pathway that generates adipoyl-CoA.

Biotin Synthesis Pathway

The biosynthesis of biotin, or vitamin B7, involves the formation of pimeloyl-CoA, a seven-carbon dicarboxyl-CoA ester. ebi.ac.ukmedchemexpress.comkegg.jp In many bacteria, the synthesis of the pimeloyl moiety hijacks the fatty acid synthesis machinery, starting from malonyl-CoA. nih.gov In other organisms, pimeloyl-CoA synthetase (BioW) directly activates pimelic acid using ATP and Coenzyme A, a reaction analogous to the activation of adipic acid by an adipyl-CoA synthetase. nih.gov The existence of this parallel pathway for a similar, though slightly longer, dicarboxylic acid highlights a class of enzymes that could potentially exhibit cross-reactivity or compete for common substrates like Coenzyme A and ATP. ebi.ac.uknih.gov The substrate specificity of enzymes like BioW, which is strict for pimelate, prevents direct competition for adipate, but the pathways compete for the general pool of Coenzyme A. nih.gov

Acyl-CoA Thioesterase (ACOT) Activity

The table below summarizes the key enzymatic systems that can influence the metabolic flux of adipoyl-CoA.

Table 1: Enzymatic Systems Influencing Adipoyl-CoA Flux

Enzymatic System / Pathway Key Enzyme(s) Primary Metabolic Function Influence on Adipoyl-CoA Flux
Tricarboxylic Acid (TCA) Cycle Isocitrate Dehydrogenase, Pyruvate Dehydrogenase ComplexCentral energy metabolism; oxidation of acetyl-CoA. ttuhsc.eduwikipedia.orgModulates the supply of precursors (acetyl-CoA, succinyl-CoA) for adipoyl-CoA synthesis. researchgate.net
Fatty Acid Synthesis (FAS) Acetyl-CoA Carboxylase (ACC)Anabolic pathway for creating fatty acids from acetyl-CoA. nih.govCompetes for the acetyl-CoA and Coenzyme A pools, potentially reducing precursor availability for adipoyl-CoA. wikipedia.org
Fatty Acid β-Oxidation Carnitine Palmitoyltransferase I (CPT1)Catabolic process breaking down fatty acids into acetyl-CoA. nih.govOverload can shunt fatty acids to ω-oxidation, increasing the substrate pool (adipate) for adipoyl-CoA formation. nih.gov
Biotin Synthesis Pimeloyl-CoA Synthetase (BioW)Synthesis of pimeloyl-CoA, a precursor for biotin. ebi.ac.uknih.govCompetes for Coenzyme A and ATP; serves as a model for dicarboxyl-CoA activation. nih.gov
Acyl-CoA Hydrolysis Acyl-CoA Thioesterases (ACOTs)Hydrolysis of acyl-CoAs to free fatty acids and Coenzyme A. nih.govRegulates the size of the total acyl-CoA pool and recycles Coenzyme A, affecting substrate availability. nih.gov

Regulation of Adipoyl Coenzyme a Metabolism

Transcriptional and Translational Control of Enzymes in Adipoyl Coenzyme A Pathways

The expression of enzymes involved in the metabolism of dicarboxylic acids, including adipoyl-CoA, is primarily under the transcriptional control of Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov These receptors are ligand-activated transcription factors that play a central role in lipid and glucose homeostasis. nih.govresearchgate.net

PPAR-Mediated Upregulation : The PPAR family, particularly PPARα, is a key regulator. When activated by ligands such as fatty acids or synthetic agonists, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. researchgate.netplos.org This binding initiates the transcription of genes encoding enzymes essential for dicarboxylic acid metabolism.

Coordinated Gene Expression : Research shows that PPARs orchestrate the expression of a suite of genes required for the entire metabolic sequence. This includes enzymes for the ω-oxidation of fatty acids in the endoplasmic reticulum (e.g., Cytochrome P450 4A, CYP4A), which produces dicarboxylic acids, as well as the enzymes for peroxisomal β-oxidation that break them down. nih.govbiorxiv.org

Induction by Substrates : Studies have demonstrated that feeding with dicarboxylic acids leads to a significant upregulation of enzymes involved in the peroxisomal fatty acid oxidation pathway. i4kids.org This indicates a substrate-driven feedback loop where the presence of dicarboxylic acids signals the need for their own catabolism by inducing the necessary enzymatic machinery via PPAR activation. However, the expression of mitochondrial enzymes that can also process these molecules, such as medium-chain acyl-CoA dehydrogenase (MCAD), does not appear to be induced under these conditions. i4kids.org

Allosteric Modulation of Enzymatic Activity

Allosteric regulation provides a rapid mechanism for controlling metabolic flux, where an effector molecule binds to an enzyme at a site distinct from the active site, causing a conformational change that either activates or inhibits the enzyme. numberanalytics.combyjus.com This allows for immediate adjustments in pathway activity in response to changing concentrations of metabolites.

In the broader context of metabolism, allosteric regulation is well-documented. For instance, acetyl-CoA acts as a crucial allosteric activator for pyruvate (B1213749) carboxylase, a key anaplerotic enzyme. marquette.edu Conversely, feedback inhibition is a common theme, where the end-product of a pathway inhibits an early enzymatic step, such as cytidine (B196190) triphosphate (CTP) inhibiting aspartate transcarbamoylase (ATCase). byjus.com

While this form of regulation is fundamental to metabolic control, specific allosteric activators or inhibitors for the core enzymes that directly synthesize or degrade adipoyl-CoA—such as dicarboxylyl-CoA synthetase or the specific dehydrogenases and thiolases of the dicarboxylic acid β-oxidation pathway—are not well-documented in available research. It is plausible that key metabolic indicators like acetyl-CoA, succinyl-CoA, or the NAD+/NADH ratio exert allosteric control over these enzymes, but specific molecular interactions remain an area for further investigation.

Post-Translational Modifications Affecting Adipoyl Coenzyme A Metabolizing Enzymes

Post-translational modifications (PTMs) are covalent chemical alterations to proteins after their synthesis, providing another layer of dynamic regulation of enzyme activity, localization, and stability. nih.govwikipedia.org Key PTMs like phosphorylation, acetylation, and ubiquitination are known to regulate enzymes in central carbon and fatty acid metabolism. mdpi.comresearchgate.net

Phosphorylation : Reversible phosphorylation can act as a molecular switch to turn enzyme activity on or off. In plant dicarboxylic acid metabolism, for example, phosphoenolpyruvate (B93156) carboxylase (PEPC) is activated by phosphorylation, which alters its sensitivity to metabolic effectors. mdpi.com

Acetylation : Lysine (B10760008) acetylation is an increasingly recognized PTM in the regulation of metabolism. The acetylation status of many mitochondrial enzymes, including those involved in fatty acid metabolism, is dynamically regulated and dependent on the cellular concentration of metabolites like glucose and fatty acids. nih.gov This directly links the catalytic activity of enzymes to the metabolic state of the cell.

Ubiquitination : The attachment of ubiquitin can target an enzyme for degradation or modulate its function. PEPC, for instance, undergoes monoubiquitination, which affects its localization and stability. mdpi.com

The enzymes of the adipoyl-CoA pathway, including the acyl-CoA synthetases that activate adipic acid and the dehydrogenases, hydratases, and thiolases of the β-oxidation spiral, are likely targets for these PTMs. Such modifications would allow for rapid, fine-tuned control over the pathway in response to cellular signaling cascades and nutrient availability. However, specific studies detailing the PTMs for each enzyme in the adipoyl-CoA degradation pathway are limited.

Metabolic Flux Control and Cofactor Homeostasis (e.g., NAD(H/+) balance)

The β-oxidation of one molecule of adipoyl-CoA involves successive enzymatic steps that produce reducing equivalents. Specifically, the dehydrogenase steps of the pathway reduce NAD+ to NADH and FAD to FADH2. nih.gov The rate of these reactions is therefore highly dependent on the availability of the oxidized cofactors (NAD+ and FAD).

A high NADH/NAD+ ratio, indicative of an energy-replete state, would slow down the dehydrogenase reactions, thus reducing the flux through adipoyl-CoA degradation. Conversely, a low ratio would stimulate the pathway. The NADH generated during peroxisomal β-oxidation cannot be reoxidized within the peroxisome itself; it must be shuttled to the cytosol and subsequently to the mitochondria for reoxidation by the electron transport chain. frontiersin.org This highlights a critical interdependence between organelles for maintaining the cofactor balance necessary to sustain metabolic flux.

Furthermore, the end products of adipoyl-CoA degradation, acetyl-CoA and succinyl-CoA, are themselves important metabolic nodes. i4kids.org Acetyl-CoA enters the TCA cycle for complete oxidation, while succinyl-CoA is an anaplerotic substrate that replenishes TCA cycle intermediates. Therefore, the flux through adipoyl-CoA metabolism is tightly coupled to the energy-generating and biosynthetic activities of the mitochondria.

Subcellular Compartmentalization of Adipoyl Coenzyme A Metabolism (e.g., peroxisomal and mitochondrial processes)

The metabolism of dicarboxylic acids is spatially organized within the cell, primarily occurring in two distinct organelles: peroxisomes and mitochondria. i4kids.orgnih.gov This compartmentalization allows for specialized processing and prevents interference with other metabolic pathways. nih.govnih.gov

Endoplasmic Reticulum : The synthesis of dicarboxylic acids, such as adipic acid, often begins in the endoplasmic reticulum through the ω-oxidation of monocarboxylic fatty acids. researchgate.net

Peroxisomes : Peroxisomes are the principal site for the β-oxidation of dicarboxylic acids. nih.govnih.gov The enzymes required for this process, including a specific dicarboxylyl-CoA synthetase for activation and the subsequent β-oxidation enzymes (acyl-CoA oxidase, bifunctional protein, and thiolase), are located within this organelle. nih.gov

Mitochondria : Mitochondria also possess the capacity to degrade dicarboxylyl-CoAs. i4kids.org Studies have shown that medium-chain acyl-CoA dehydrogenase (MCAD), a mitochondrial enzyme, is active against substrates like adipoyl-CoA. i4kids.org However, the transport of dicarboxylic acids or their CoA esters into the mitochondrial matrix may be a rate-limiting step, as intact mitochondria show limited activity on these substrates compared to permeabilized mitochondria. nih.gov

Metabolic Interplay : A crucial interplay exists between these compartments. Peroxisomal β-oxidation is a chain-shortening process. The resulting products, acetyl-CoA and shorter-chain dicarboxylyl-CoAs, must be transported to the mitochondria for their complete oxidation to CO2 and H2O via the TCA cycle and oxidative phosphorylation. frontiersin.org This transport is often mediated by carnitine-based shuttle systems. frontiersin.org This subcellular organization ensures the efficient degradation of dicarboxylic acids while integrating their metabolism with the central energy-producing pathways of the cell.

Adipoyl Coenzyme a in Mechanisms of Pathophysiology

Implications in Inherited Neurometabolic Disorders

Role in Glutaric Aciduria Type 1 Pathogenesis

Glutaric Aciduria Type 1 (GA1) is an autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH). nih.govkoreascience.krrarediseases.org This enzyme is essential for the breakdown of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. nih.govmedlineplus.gov In the absence of functional GCDH, upstream metabolites, including glutaryl-CoA, accumulate. nih.gov While not a direct cause, the metabolic block leads to the formation of neurotoxic compounds like glutaric acid and 3-hydroxyglutaric acid. nih.govrarediseases.org

The accumulation of these toxic metabolites, particularly during times of metabolic stress like illness or fever, can cause acute encephalopathic crises and severe damage to the basal ganglia, a part of the brain that controls movement. rarediseases.orgmedlineplus.gov This leads to the characteristic movement disorders, such as dystonia, seen in individuals with GA1. rarediseases.orgmedlineplus.gov Early diagnosis through newborn screening and strict dietary management to limit the intake of lysine and tryptophan are crucial to prevent the devastating neurological consequences of this disease. koreascience.krrarediseases.orgnih.gov

FeatureDescription
Disorder Glutaric Aciduria Type 1 (GA1)
Affected Enzyme Glutaryl-CoA Dehydrogenase (GCDH) nih.govkoreascience.krrarediseases.org
Genetic Basis Autosomal recessive mutations in the GCDH gene nih.govmedlineplus.gov
Metabolic Consequence Accumulation of glutaryl-CoA and subsequent formation of neurotoxic glutaric acid and 3-hydroxyglutaric acid nih.govrarediseases.org
Primary Clinical Manifestations Acute encephalopathic crises, bilateral striatal injury, dystonia, and other movement disorders rarediseases.orgmedlineplus.govnih.gov

Contributions to Pyridoxine-Dependent Epilepsy

Pyridoxine-dependent epilepsy (PDE) is a rare autosomal recessive disorder characterized by seizures that are resistant to conventional anticonvulsant medications but respond to high doses of pyridoxine (B80251) (vitamin B6). mhmedical.comnih.gov The most common cause of PDE is a deficiency of the enzyme α-aminoadipic semialdehyde dehydrogenase, also known as antiquitin, encoded by the ALDH7A1 gene. mhmedical.comnih.gov

This enzyme is involved in the catabolism of lysine. Its deficiency leads to the accumulation of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C). mhmedical.comnih.gov P6C chemically reacts with and inactivates pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. mhmedical.com PLP is a vital cofactor for numerous enzymatic reactions in the brain, including the synthesis of neurotransmitters. nih.gov The inactivation of PLP disrupts these critical processes, leading to the seizures characteristic of PDE. mhmedical.com While Adipoyl-CoA is not the primary accumulating metabolite, the dysfunction in the lysine degradation pathway, in which Adipoyl-CoA is an intermediate, is central to the pathophysiology of this disorder.

FeatureDescription
Disorder Pyridoxine-Dependent Epilepsy (PDE)
Affected Enzyme α-aminoadipic semialdehyde dehydrogenase (Antiquitin) mhmedical.comnih.gov
Genetic Basis Autosomal recessive mutations in the ALDH7A1 gene mhmedical.comnih.gov
Metabolic Consequence Accumulation of α-aminoadipic semialdehyde (α-AASA) and Δ1-piperideine-6-carboxylate (P6C), leading to inactivation of pyridoxal 5'-phosphate (PLP) mhmedical.comnih.gov
Primary Clinical Manifestations Seizures resistant to standard anticonvulsants but responsive to pyridoxine (vitamin B6) mhmedical.comnih.gov

Connections to Charcot-Marie-Tooth Disease and Related Vitamin Metabolism Impairments

Charcot-Marie-Tooth (CMT) disease is a group of inherited disorders that affect the peripheral nerves. nih.govvib.be While genetically diverse, some forms of CMT have been linked to disruptions in lipid metabolism and vitamin-dependent processes. nih.govresearchgate.net

Research has shown that mutations in genes involved in the metabolism of vitamins B1 (thiamine) and B6 (pyridoxine) can lead to CMT. researchgate.net For instance, mutations in DHTKD1 and PDK3, which encode for enzymes that utilize the coenzyme form of vitamin B1, and PDXK, which is involved in producing the coenzyme form of vitamin B6, have been identified in CMT patients. researchgate.net These vitamins are crucial for mitochondrial function and energy production, processes that are vital for the health of peripheral nerves. researchgate.net

Furthermore, studies have revealed altered lipid metabolism in certain types of CMT. nih.gov For example, in CMT type 2B, there is evidence of increased fatty acid synthesis. nih.gov Coenzyme A and its derivatives, such as Adipoyl-CoA, are central to both fatty acid synthesis and degradation. wikipedia.org While a direct causal link between Adipoyl-CoA and CMT has not been definitively established, the interconnectedness of these metabolic pathways suggests that disruptions in CoA metabolism could contribute to the peripheral neuropathy seen in some forms of the disease. imrpress.com

Adipoyl Coenzyme A and Neurodegeneration with Brain Iron Accumulation (NBIA)

Neurodegeneration with Brain Iron Accumulation (NBIA) is a group of inherited neurological disorders characterized by the progressive accumulation of iron in the basal ganglia. nih.govnih.gov A significant portion of NBIA cases are caused by mutations in the PANK2 gene, leading to a condition known as Pantothenate Kinase-Associated Neurodegeneration (PKAN). nih.gov

Pantothenate kinase is a key regulatory enzyme in the biosynthesis of Coenzyme A (CoA) from vitamin B5 (pantothenate). nih.govyoutube.com A deficiency in this enzyme disrupts the entire CoA synthesis pathway, leading to a presumed deficiency of CoA and its derivatives, including Adipoyl-CoA. nih.gov It is hypothesized that this deficiency impairs mitochondrial function and leads to the accumulation of cysteine-containing compounds, which may contribute to the iron deposition and neurodegeneration seen in PKAN. nih.gov Another rarer form of NBIA, Coenzyme A Synthase Protein-Associated Neurodegeneration (CoPAN), is caused by mutations in the COASY gene, which encodes the final enzyme in the CoA biosynthesis pathway. nih.gov These findings firmly establish the critical role of a properly functioning CoA metabolic pathway in preventing this devastating neurodegenerative condition.

Role in Other Metabolic Dysregulations

Beyond inherited neurometabolic disorders, the dysregulation of pathways involving Adipoyl-CoA is also implicated in more common metabolic conditions.

Dysregulation in Diabetes

Type 2 diabetes is characterized by insulin (B600854) resistance and an altered lipid metabolism. nih.govnih.gov In individuals with type 2 diabetes, there is often an increased uptake of fatty acids by muscle tissue, leading to the accumulation of intracellular lipids. nih.govnih.gov This lipid accumulation is thought to contribute to insulin resistance. nih.gov

Associations with Obesity

Obesity is characterized by the excessive accumulation of fat in adipose tissue, a condition linked to a complex interplay of increased fatty acid uptake and altered metabolic gene expression. nih.govnih.gov While direct research on adipoyl-CoA's role in obesity is specific to its place within dicarboxylic acid metabolism, the broader context of acyl-CoA metabolism is central to understanding the pathology of obesity.

In obese individuals, adipocytes exhibit significant changes in their physical and metabolic characteristics. Studies comparing adipocytes from obese and non-obese individuals reveal that fat cells in obese persons are significantly larger in diameter, surface area, and volume. nih.gov This hypertrophy is associated with an increased maximal capacity (Vmax) for the uptake of long-chain fatty acids. nih.gov

Concurrently, there is a notable downregulation of genes involved in the utilization of fat. nih.gov Microarray analyses of omental fat have identified that pathways responsible for fatty acid metabolism and oxidative phosphorylation are coordinately downregulated in obese individuals. nih.govnih.gov One key enzyme, dodecenoyl-coenzyme A delta isomerase, which is crucial for the metabolism of long-chain fatty acids, has been found to be significantly underexpressed in the adipose tissue of obese patients. nih.gov This combination of enhanced fat uptake and reduced fat breakdown contributes directly to the lipid accumulation that defines obesity. nih.gov

The accumulation of fatty acids and their acyl-CoA derivatives can impair insulin signaling, a hallmark of metabolic syndrome which is closely linked to obesity. abcam.cn These metabolic shifts can lead to mitochondrial dysfunction within adipocytes, further disrupting the balance between energy storage and expenditure and contributing to the cycle of metabolic disease. nih.govmdpi.com

Table 1: Changes in Adipocyte Characteristics and Gene Expression in Obesity This table summarizes the observed differences in omental adipocytes and gene expression between obese and non-obese individuals.

ParameterObservation in Obese vs. Non-ObeseImplicationReference
Adipocyte Size
Mean Diameter1.7–1.8 times largerIncreased lipid storage per cell nih.gov
Surface Area3.0–3.3 times largerIncreased capacity for nutrient exchange nih.gov
Cell Volume5.1–6.0 times largerSignificant hypertrophy of fat cells nih.gov
Fatty Acid Uptake
LCFA Uptake (Vmax)IncreasedHigher maximal rate of fatty acid absorption nih.gov
Gene Expression
Fatty Acid Metabolism PathwayDownregulatedReduced capacity to break down and utilize fats nih.govnih.gov
Oxidative Phosphorylation PathwayDownregulatedDecreased cellular energy production from fat nih.govnih.gov
Dodecenoyl-CoA Isomerase~1.6-fold underexpressedImpaired metabolism of unsaturated fatty acids nih.gov

Broader Perspectives on Coenzyme A Metabolism in Disease

Coenzyme A (CoA) and its derivatives, such as acetyl-CoA and adipoyl-CoA, are central to a vast number of metabolic reactions. nih.gov They act as carriers of acyl groups, participating in both the synthesis and breakdown of carbohydrates, lipids, and amino acids. mdpi.com Given this central role, it is not surprising that dysregulation of CoA metabolism is implicated in a wide range of human diseases, extending far beyond obesity.

The metabolism of CoA and its derivatives is crucial for cellular energy homeostasis, lipid and ketone body metabolism, and protein modification. nih.gov Disruptions in these pathways have been linked to:

Cardiovascular Disease: The metabolism of lipids, heavily dependent on CoA derivatives, is a key factor in the development of cardiovascular conditions. nih.gov

Cancer: Cancer cells exhibit altered metabolism, often relying on increased fatty acid synthesis to support rapid proliferation. Enzymes that regulate acetyl-CoA levels are frequently overexpressed in various cancers, highlighting the importance of CoA metabolism in tumor growth. nih.gov

Neurodegenerative Disorders: CoA plays a significant role in the brain, including in the maintenance of cholesterol homeostasis. Inborn errors in the CoA biosynthesis pathway are linked to specific neurodegenerative conditions that involve brain iron accumulation. nih.gov

Inborn Errors of Metabolism: Genetic defects in the enzymes that synthesize CoA lead to rare but severe human diseases. These disorders, while distinct in their symptoms, all stem from the disruption of the same fundamental metabolic pathway and can manifest as neurodegeneration or cardiomyopathy. nih.gov

The study of these diseases underscores the ubiquitous and critical nature of maintaining proper CoA balance for normal physiological function. Elucidating the precise mechanisms by which CoA metabolism influences these conditions can provide valuable insights for diagnosis and the development of new therapeutic strategies. nih.gov

Table 2: Coenzyme A Metabolism in Various Disease States This table outlines the role of Coenzyme A and its derivatives in different pathologies.

Disease CategoryRole of CoA MetabolismKey Associated Molecules/PathwaysReference
Metabolic Syndrome/Obesity Regulation of lipogenesis and fatty acid oxidation. Accumulation of acyl-CoAs is linked to insulin resistance.Acetyl-CoA carboxylase (ACC), Fatty acid synthase (FAS), Acyl-CoAs abcam.cnmdpi.com
Cancer Supports rapid cell proliferation through fatty acid synthesis and energy metabolism.Acetyl-CoA synthetase 2 (ACSS2), ATP citrate (B86180) lyase (ACLY) nih.gov
Cardiovascular Disease Influences lipid metabolism, including the formation of cholesterol and triglycerides.HMG-CoA reductase, Stearoyl-CoA desaturase-1 nih.gov
Neurodegenerative Disorders Essential for brain cholesterol homeostasis and linked to specific neurodegeneration with brain iron accumulation (NBIA) disorders.Pantothenate kinase (PANK), COASY nih.gov

Aberrant Adipoyl Coenzyme A Metabolism in Cellular Dysfunction

Adipoyl-CoA is a specific intermediate formed during the metabolism of dicarboxylic acids. nih.gov While omega-oxidation—the pathway that produces dicarboxylic acids—is typically a minor route for fatty acid breakdown, it becomes more active under conditions where normal beta-oxidation is impaired or overwhelmed, such as in certain metabolic diseases or during periods of high fat intake. nih.gov The proper catabolism of adipoyl-CoA is therefore essential for cellular health under these stressed conditions.

The breakdown of dicarboxylyl-CoAs, including adipoyl-CoA, occurs in both mitochondria and peroxisomes. nih.gov A key step is the dehydrogenation that initiates the chain-shortening process, which ultimately yields succinyl-CoA, a vital component of the TCA cycle. nih.gov The mitochondrial enzyme Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to be active against dicarboxylyl-CoAs. nih.gov

Cellular dysfunction can arise when this metabolic process is flawed. For example, in the inherited metabolic disorder dicarboxylic aciduria , the breakdown of dicarboxylic acids is impaired. This leads to an accumulation and excretion of these acids, with adipic acid (the precursor to adipoyl-CoA) being a hallmark species found in the urine. nih.govmdpi.com This condition points to a bottleneck in the mitochondrial or peroxisomal processing of dicarboxylyl-CoAs.

Furthermore, mitochondrial dysfunction, a known contributor to obesity and its complications, can directly impact the processing of adipoyl-CoA. nih.govmdpi.com When mitochondria are dysfunctional, their capacity for oxidative processes is reduced. youtube.com This impairment can lead to the accumulation of metabolic intermediates, including various acyl-CoAs. The buildup of these molecules can have toxic effects, leading to increased oxidative stress and further damage to cellular components, thereby creating a vicious cycle of dysfunction. nih.gov In Schwann cells, for instance, mitochondrial deficits lead to a shift in lipid metabolism that results in the accumulation of acylcarnitines, which are toxic to axons and can cause neuropathy. This illustrates how aberrant lipid intermediate metabolism, a category that includes adipoyl-CoA, can directly induce cellular pathology.


Advanced Methodologies for Research on Adipoyl Coenzyme a

Quantitative Analytical Techniques

Accurate quantification of adipoyl-CoA and related acyl-CoA molecules is crucial for understanding and engineering metabolic pathways. Mass spectrometry-based techniques are central to these analytical efforts due to their high sensitivity and specificity.

Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Acyl-Coenzyme A Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the quantitative analysis of acyl-CoAs, including adipoyl-CoA. rsc.org This technique couples the separation capabilities of liquid chromatography with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. rsc.orgnih.gov In a typical LC-MS/MS setup, the first quadrupole (Q1) selects the precursor ion (the intact adipoyl-CoA molecule), which is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) then selects specific fragment ions for detection. purdue.edu This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces chemical noise, allowing for accurate quantification even in complex biological matrices. purdue.edu

The common fragmentation pattern for acyl-CoAs involves the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion, resulting in a characteristic daughter ion. nih.gov This predictable fragmentation is key to developing robust LC-MS/MS methods for a wide range of acyl-CoA species. nih.govnih.gov Researchers have developed single LC-MS/MS methods capable of simultaneously measuring various short-chain acyl-CoAs and their biosynthetic precursors, streamlining the analytical process. nih.gov These methods demonstrate high linearity, sensitivity, and accuracy across a broad range of concentrations. nih.gov

Table 1: Key Features of LC-MS/MS for Acyl-CoA Profiling

FeatureDescriptionReference
High SensitivityEnables detection and quantification of low-abundance acyl-CoAs. nih.gov
High SpecificityMultiple Reaction Monitoring (MRM) minimizes interference from the sample matrix. purdue.edu
Broad CoverageAllows for the simultaneous analysis of multiple acyl-CoA species. acs.org
Quantitative AccuracyProvides reliable and reproducible quantification of acyl-CoA levels. rsc.org

Fourier Transform Mass Spectrometry (FT-MS) for Reaction Kinetics

Fourier Transform Mass Spectrometry (FT-MS), particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), offers ultra-high resolution and mass accuracy, making it an invaluable tool for studying enzyme kinetics. mdpi.comnih.gov In the context of adipoyl-CoA, FT-MS can be used to monitor the enzymatic reactions involved in its synthesis or degradation with exceptional detail. researchgate.net The high mass accuracy allows for the unambiguous identification of substrates, intermediates, and products based on their precise mass-to-charge ratios. nih.gov

The principle of FT-MS involves trapping ions in a magnetic field and exciting them into a coherent cyclotron motion. mdpi.com The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio. By detecting the image current produced by the orbiting ions and performing a Fourier transform, a high-resolution mass spectrum is obtained. nih.gov This capability is particularly useful for resolving isobaric and isotopic species, which can be critical in kinetic studies. mdpi.com While not as commonly used for routine quantification as triple quadrupole instruments, FT-MS excels in detailed mechanistic studies and the characterization of complex enzymatic systems. mpg.de

In Vitro and In Vivo Enzyme Activity Assays

Understanding the function of enzymes involved in the adipoyl-CoA pathway is fundamental to metabolic engineering. Both in vitro and in vivo assays are employed to characterize enzyme activity.

In vitro assays involve isolating and purifying specific enzymes and then measuring their activity under controlled conditions. nih.gov For instance, the activity of adipyl-CoA synthetase, a key enzyme in some adipic acid biosynthesis pathways, can be determined by measuring the rate of adipoyl-CoA formation from adipate (B1204190) and coenzyme A. nih.gov These assays allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which describe the enzyme's affinity for its substrates and its catalytic efficiency, respectively. wikipedia.orgwikipedia.org Various detection methods can be used, including spectrophotometric, fluorometric, and chromatographic techniques, to quantify the reaction products. bioassaysys.com

In vivo assays assess enzyme activity within the context of a living cell. nih.gov These assays provide a more physiologically relevant picture of enzyme function, as they account for the complex intracellular environment, including substrate availability and the presence of inhibitors or activators. wikipedia.org One approach is to express the gene encoding the enzyme of interest in a host organism, such as Escherichia coli or Saccharomyces cerevisiae, and then measure the production of the target molecule, in this case, adipic acid or a related intermediate. nih.govnih.gov The expression of pathway enzymes can be confirmed using techniques like Northern blotting or PCR for mRNA analysis and immunoblotting for protein detection. google.com

Metabolic Flux Analysis using Isotopic Tracers (e.g., 13C-labeling)

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. 13cflux.net 13C-MFA, which utilizes substrates labeled with the stable isotope carbon-13, is the most reliable method for determining intracellular fluxes. 13cflux.net In the context of adipoyl-CoA and adipic acid production, 13C-MFA can elucidate how carbon from a primary source like glucose is channeled through various metabolic pathways to form the final product. youtube.com

The process involves feeding the cells a 13C-labeled substrate and then measuring the distribution of the 13C label in the resulting metabolites, including amino acids derived from central metabolic intermediates. nih.gov Mass spectrometry is used to analyze the mass isotopomer distributions of these metabolites. youtube.com This labeling data, combined with a stoichiometric model of the cell's metabolic network and measurements of substrate uptake and product secretion rates, is used to calculate the intracellular fluxes. nih.gov This information is critical for identifying metabolic bottlenecks and guiding genetic engineering strategies to redirect carbon flow towards the desired product. 13cflux.net For example, 13C-MFA can reveal the relative contributions of different pathways to the synthesis of the precursors of adipoyl-CoA, such as acetyl-CoA and succinyl-CoA. researchgate.net

Genetic Engineering and Synthetic Biology Approaches for Pathway Manipulation

Genetic engineering and synthetic biology provide the tools to manipulate metabolic pathways for the enhanced production of compounds like adipic acid, which proceeds via adipoyl-CoA. acs.org These approaches involve the rational design and construction of novel biological parts, devices, and systems.

Researchers have successfully engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce adipic acid by introducing heterologous genes encoding the necessary enzymes. nih.govnih.gov A common strategy is to construct an artificial pathway that reverses the β-oxidation of dicarboxylic acids, starting from the condensation of acetyl-CoA and succinyl-CoA. nih.gov The efficiency of these pathways can be improved by:

Enzyme selection and engineering: Screening for and recruiting enzymes with higher catalytic efficiency or more suitable substrate specificity. nih.gov For example, computer-aided design has been used to engineer adipyl-CoA synthetase for enhanced activity, leading to increased adipic acid titers. nih.gov

Optimizing gene expression: Balancing the expression levels of pathway genes to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow. researchgate.net This can be achieved by using promoters of varying strengths or by adjusting gene copy numbers. mdpi.com

Increasing precursor availability: Engineering the host's central metabolism to enhance the supply of key precursors like acetyl-CoA and succinyl-CoA. researchgate.net

These synthetic biology strategies have led to significant increases in adipic acid production titers. nih.gov

Table 2: Examples of Genetic Engineering Strategies for Adipic Acid Production

StrategyOrganismKey FindingsReference
Heterologous pathway construction (reverse β-oxidation)Escherichia coliDemonstrated direct biosynthesis of adipic acid from acetyl-CoA and succinyl-CoA. nih.gov
Enzyme engineering (adipyl-CoA synthetase)Escherichia coliMutant enzymes showed increased specific activity and led to higher adipic acid titers. nih.gov
Heterologous pathway expression (reverse adipate degradation)Saccharomyces cerevisiaeSuccessful production of adipic acid in a eukaryotic host. nih.govjmicrobiol.or.kr
One-pot synthesis from guaiacolEscherichia coliEngineered whole-cells for the conversion of a lignin-derived feedstock to adipic acid. acs.org

Proteomic and Gene Expression Profiling

To gain a comprehensive understanding of how a host organism responds to the introduction of a synthetic pathway for adipoyl-CoA and adipic acid production, researchers employ proteomic and gene expression profiling techniques.

Gene expression profiling , often performed using techniques like reverse transcription-quantitative PCR (RT-qPCR) or RNA sequencing (RNA-Seq), measures the transcript levels of genes. This analysis can confirm the expression of the introduced pathway genes and reveal how the engineered pathway affects the expression of the host's native genes. google.com For example, it can show if the cell is under metabolic stress or if there are unforeseen regulatory responses.

Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of adipoyl-CoA research, proteomic analysis can be used to quantify the levels of the expressed pathway enzymes, ensuring that they are being produced effectively. It can also identify changes in the host cell's proteome in response to the metabolic burden of producing adipic acid. This information can help to identify bottlenecks at the protein level and guide further engineering efforts.

By integrating data from these advanced methodologies, researchers can develop a holistic view of the engineered metabolic system, enabling the rational design and optimization of microbial cell factories for the efficient production of adipic acid via the adipoyl-CoA intermediate.

Structural Biology Techniques for Enzyme Characterization (e.g., Cryo-EM, X-ray Crystallography)ebi.ac.uk

Structural biology is pivotal in elucidating the precise mechanisms of enzyme function, including substrate recognition, binding, and catalysis. Techniques such as Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography are at the forefront of these investigations, offering unparalleled detail of molecular structures.

X-ray Crystallography has historically been the cornerstone of structural biology. This technique involves crystallizing a purified enzyme, often in complex with its substrate or a substrate analog like Adipoyl-CoA, and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the enzyme and its bound ligand can be determined. This provides a static, high-resolution snapshot of the enzyme-ligand interaction, revealing key details about the active site, the conformation of the bound substrate, and the specific amino acid residues involved in binding and catalysis.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large and flexible protein complexes that are difficult to crystallize. In Cryo-EM, a solution of the enzyme-ligand complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to capture thousands of two-dimensional images of the randomly oriented particles. These images are computationally classified and averaged to reconstruct a three-dimensional model of the molecule. While historically providing lower resolution than X-ray crystallography, recent advancements in detector technology and image processing have enabled Cryo-EM to achieve near-atomic resolution for many samples.

Despite the power of these techniques, a review of the current scientific literature and protein structure databases, such as the Protein Data Bank (PDB), indicates a notable lack of publicly available, high-resolution crystal or cryo-EM structures of enzymes specifically in complex with Adipoyl Coenzyme A. While numerous structures exist for enzymes that bind to other acyl-CoA derivatives (e.g., acetyl-CoA, malonyl-CoA, succinyl-CoA), specific and detailed research findings for Adipoyl-CoA-enzyme complexes are not readily found.

The available research tends to focus on the broader substrate specificity of acyl-CoA metabolizing enzymes, often using more common acyl-CoA molecules as model substrates for structural studies. Therefore, while the principles of how these enzymes bind acyl-CoA molecules are well-established through structural studies of their complexes with other substrates, direct structural data for Adipoyl-CoA is currently limited.

The absence of such specific structural data prevents the creation of detailed data tables of research findings for enzyme-Adipoyl-CoA complexes. Future research efforts are needed to crystallize or apply cryo-EM to enzymes known to utilize Adipoyl-CoA as a substrate to fill this gap in our structural understanding. Such studies would be invaluable for a complete characterization of the metabolic pathways involving Adipoyl-CoA and for potential applications in biotechnology and medicine.

Biotechnological and Industrial Applications of Adipoyl Coenzyme a Metabolism

Microbial Biosynthesis of Adipic Acid from Renewable Feedstocks

The bio-based production of adipic acid, a crucial monomer for nylon-6,6 production, represents a significant goal in industrial biotechnology. researchgate.netresearchgate.net Traditional chemical synthesis methods rely on fossil fuels and result in the emission of potent greenhouse gases like nitrous oxide (N₂O). researchgate.netacs.org Microbial fermentation offers a sustainable alternative, utilizing renewable feedstocks such as glucose, glycerol, and fatty acids to produce adipic acid directly. researchgate.netresearchgate.netnih.gov In these biological routes, Adipoyl-CoA often serves as a key activated intermediate before its final conversion to adipic acid. caymanchem.com

Several microbial chassis, including Escherichia coli and Saccharomyces cerevisiae, have been successfully engineered for this purpose. nih.gov The core strategy involves designing and implementing synthetic metabolic pathways that convert central metabolites into adipic acid. nih.gov These approaches are broadly categorized into two main routes: the chemo-catalytic conversion of biologically produced precursors like cis,cis-muconic acid or D-glucaric acid, and the direct fermentation of carbon sources to adipic acid. researchgate.net The direct synthesis routes, particularly those exploiting the reverse β-oxidation pathway, are of special interest as they directly involve Adipoyl-CoA metabolism. researchgate.net

A prominent and thermodynamically favorable strategy for adipic acid biosynthesis is the engineering of a reverse β-oxidation (rBOX) pathway. researchgate.netnih.gov This synthetic pathway functions as an extension of the tricarboxylic acid (TCA) cycle, elongating a carbon chain through a series of four core enzymatic reactions. nih.govresearchgate.net The process initiates with the condensation of two precursor molecules, typically succinyl-CoA and acetyl-CoA, which are readily available from the central metabolism of many industrial microorganisms. nih.govresearchgate.net

The engineered pathway circumvents the complex regulation of native fatty acid degradation and leverages a thermodynamic pull towards chain elongation. nih.gov The key steps in the rBOX pathway for adipic acid synthesis are:

Condensation: A β-ketothiolase (encoded by genes like paaJ) catalyzes the Claisen condensation of succinyl-CoA and acetyl-CoA to form 3-oxoadipyl-CoA. researchgate.net

First Reduction: A 3-hydroxyacyl-CoA dehydrogenase (e.g., PaaH) reduces the 3-keto group to a hydroxyl group, yielding 3-hydroxyadipyl-CoA. researchgate.net

Dehydration: An enoyl-CoA hydratase (e.g., PaaF) removes a water molecule to create a double bond, forming 2,3-dehydroadipyl-CoA. researchgate.net

Second Reduction: A trans-2-enoyl-CoA reductase (e.g., Ter) saturates the double bond to produce Adipoyl-CoA. researchgate.net

Thioester Hydrolysis: Finally, a thioesterase (e.g., TesB) cleaves the CoA thioester bond, releasing free adipic acid. nih.govresearchgate.net

This pathway has been successfully implemented in various microbial hosts, including Escherichia coli and Corynebacterium glutamicum, demonstrating its versatility. nih.govresearchgate.net The rBOX system is particularly efficient as it does not require ATP for the carbon-carbon bond formation, directly utilizing acetyl-CoA for chain elongation. nih.govgoogle.com

Table 1: Core Enzymes in a Representative Engineered Reverse β-Oxidation Pathway for Adipic Acid Production This table summarizes enzymes from an E. coli-based system designed for adipic acid biosynthesis.

Enzymatic Step Enzyme Gene Product Function Reference
Condensation PaaJ thiolase paaJ Condenses succinyl-CoA and acetyl-CoA researchgate.net
Reduction PaaH 3-hydroxyacyl-CoA dehydrogenase paaH Reduces 3-oxoadipyl-CoA researchgate.net
Dehydration PaaF 2,3-dehydroadipyl-CoA hydratase paaF Dehydrates 3-hydroxyadipyl-CoA researchgate.net
Second Reduction Ter trans-2-enoyl-CoA reductase ter Reduces 2,3-dehydroadipyl-CoA to Adipoyl-CoA researchgate.net

Maximizing the production titer and yield of adipic acid requires meticulous optimization of the engineered metabolic pathway. A critical step is the selection and screening of enzymes with high catalytic efficiency for each step of the synthetic route. nih.govchalmers.se Since the rBOX pathway is constructed from enzymes sourced from various organisms, identifying the most suitable candidates is crucial for pathway performance. nih.gov For instance, researchers increased adipic acid production by approximately 20-fold by testing and recruiting more efficient enzymes for the synthetic reactions and by boosting the supply of the precursor substrates. nih.gov

Pathway optimization also involves balancing the expression levels of the multiple enzymes in the pathway to avoid the accumulation of toxic intermediates and to prevent metabolic burden on the host cell. researchgate.net Combinatorial assembly of promoters with varying strengths can be used to fine-tune the expression of each pathway gene. researchgate.net In a study constructing the reverse adipate (B1204190) degradation pathway from Thermobifida fusca in Saccharomyces cerevisiae, fed-batch fermentation in a bioreactor after process modification increased the adipic acid titer from 3.83 mg/L to 10.09 mg/L. nih.gov Identifying and alleviating bottlenecks is another key aspect; in T. fusca, the enzyme 5-Carboxy-2-pentenoyl-CoA reductase was found to be the rate-limiting step in its native adipic acid degradation pathway. mdpi.com

Table 2: Examples of Engineered Strains and Adipic Acid Production This table provides examples of different microbial systems engineered for adipic acid production and the reported titers.

Host Organism Pathway Strategy Key Genes/Enzymes Achieved Titer Reference
Escherichia coli Reverse β-oxidation paaJ, paaH, paaF, ter, tesB ~20-fold increase after optimization nih.gov
Saccharomyces cerevisiae T. fusca RADP Tfu_0875, Tfu_2399, Tfu_0067, Tfu_1647 10.09 mg/L (fed-batch) nih.gov
Escherichia coli β-oxidation reversal + ω-oxidation bktB, ydiI, alkBGT, chnD, chnE ~0.5 g/L dicarboxylic acids (C6-C10) nih.gov

Development of Biocatalysts Utilizing Adipoyl Coenzyme A Transformations

The enzymes involved in Adipoyl-CoA metabolism are powerful biocatalysts that can be harnessed for specific organic transformations. nih.gov Biocatalysis offers high stereo-, regio-, and chemoselectivity due to the precise control exerted by the enzyme's active site. nih.gov An important example is the discovery of an acyl-coenzyme A synthetase from Penicillium chrysogenum that exhibits high Adipoyl-CoA synthetase activity. google.com This enzyme efficiently catalyzes the formation of Adipoyl-CoA from adipic acid, ATP, and Coenzyme A, and can be used in the biosynthesis of various β-lactam antibiotics. google.com

The core enzymes of the rBOX pathway themselves are valuable biocatalysts. nih.gov For example:

β-ketothiolases can catalyze the formation of new carbon-carbon bonds, accepting a variety of functionalized acyl-CoA substrates as both primers and extenders, not just acetyl-CoA. nih.gov

Dehydrogenases from the pathway are used for the stereoselective reduction of ketones to chiral alcohols, utilizing cofactors like NADH or NADPH which can be recycled in situ. nih.gov

Thioesterases provide a means to release the final product from its CoA-activated form, and different thioesterases can be selected based on their substrate specificity to control the chain length of the carboxylic acid produced. nih.gov

The development of coenzyme-free biocatalysts is also an emerging area, aiming to reduce the cost associated with coenzyme dependency in industrial processes. nih.gov By integrating enzymes with high catalytic efficiency, such as phenolic acid decarboxylases and aromatic dioxygenases, it is possible to create green routes for converting renewable aromatics into valuable chemicals. nih.gov

Metabolic Engineering Strategies for Directed Production or Degradation of Specific Intermediates

Effective production of chemicals via Adipoyl-CoA metabolism requires broad, systems-level metabolic engineering of the host organism. nih.gov These strategies aim to direct the flow of carbon from primary metabolism towards the desired biosynthetic pathway and to ensure a sufficient supply of precursors and cofactors. dtu.dkresearchgate.net Coenzyme A and its derivatives, such as acetyl-CoA and Adipoyl-CoA, are central nodes in cellular metabolism, influencing everything from energy production to gene expression. nih.govnih.gov

Key metabolic engineering strategies include:

Enhancing Precursor Supply: The availability of acetyl-CoA and succinyl-CoA is critical for the rBOX pathway. Engineering central carbon metabolism to increase the pool of these precursors is a common strategy. researchgate.netresearchgate.net This can involve redirecting flux from competing pathways, such as by reducing the activity of enzymes that drain the acetyl-CoA pool. researchgate.net

Cofactor Engineering: The reductive steps in the rBOX pathway require reducing equivalents like NADPH or NADH. Engineering the cell's redox metabolism to ensure a balanced and sufficient supply of these cofactors is essential for high productivity. dtu.dk

Pathway Integration and Host Selection: The choice of microbial host is critical. Organisms like E. coli and S. cerevisiae are well-characterized, but other microbes proficient in degrading specific feedstocks (like lignin (B12514952) monomers) or tolerant to process conditions are also being explored. nih.gov Integrating the synthetic pathway with the host's native metabolism is key to success. For example, engineering acetyl-CoA metabolic shortcuts in Yarrowia lipolytica has been used for the production of polyketides. mdpi.com

These strategies collectively aim to create a robust microbial cell factory where the metabolic network is rewired to efficiently convert a renewable feedstock into a target chemical through the Adipoyl-CoA intermediate.

Future Directions and Emerging Research Frontiers for Adipoyl Coenzyme a

Application of Integrated Omics Technologies in Adipoyl Coenzyme A Research

The comprehensive understanding of adipoyl-CoA's function necessitates an integrated approach that leverages multiple "omics" technologies. These high-throughput methods provide a holistic view of the molecular landscape, enabling researchers to connect changes in the genome, transcriptome, proteome, and metabolome to the dynamics of adipoyl-CoA metabolism. nih.govnih.gov The integration of these datasets, often referred to as multi-omics, offers a powerful strategy for elucidating the complex biological systems in which adipoyl-CoA participates. nih.govfrontiersin.org

Key Omics Technologies and Their Applications in Adipoyl-CoA Research:

Omics TechnologyApplication in Adipoyl-CoA ResearchPotential Insights
Genomics Identifying genes encoding enzymes involved in adipoyl-CoA synthesis, degradation, and utilization through genome-wide association studies (GWAS) and comparative genomics.Discovery of novel genes and genetic variations influencing adipoyl-CoA levels and their association with metabolic diseases.
Transcriptomics Quantifying the expression levels of genes related to adipoyl-CoA metabolism under different physiological or pathological conditions using techniques like RNA-sequencing.Understanding the transcriptional regulation of adipoyl-CoA pathways in response to stimuli such as diet, hormones, or stress.
Proteomics Identifying and quantifying proteins that directly interact with or are post-translationally modified by adipoyl-CoA or its derivatives. This includes enzymes, transporters, and regulatory proteins.Elucidation of the functional protein networks that govern adipoyl-CoA homeostasis and signaling.
Metabolomics Directly measuring the cellular concentrations of adipoyl-CoA and related metabolites using advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS). nih.govcreative-proteomics.comnih.govuchicago.edusigmaaldrich.comMapping the metabolic flux through adipoyl-CoA-related pathways and identifying metabolic bottlenecks or shifts in disease states. nih.gov

By integrating these omics datasets, researchers can construct comprehensive models of adipoyl-CoA metabolism, revealing novel regulatory mechanisms and functional roles. For instance, combining transcriptomic and metabolomic data can uncover how changes in gene expression directly impact the flux through metabolic pathways involving adipoyl-CoA.

Discovery and Characterization of Novel Enzymes and Pathways

While several pathways involving adipoyl-CoA have been characterized, the full enzymatic repertoire and metabolic network surrounding this intermediate are likely not fully understood. Future research will focus on the discovery and characterization of novel enzymes that synthesize, modify, or utilize adipoyl-CoA, potentially revealing new metabolic routes and biological functions.

Recent research has already begun to uncover novel enzymes and pathways related to dicarboxylic acid metabolism. For example, studies have identified acyl-CoA dehydrogenases with activity towards dicarboxylyl-CoAs like adipoyl-CoA, suggesting their involvement in the degradation of these molecules. nih.govasm.org The continued exploration of microbial and eukaryotic genomes will undoubtedly lead to the identification of additional enzymes with unique specificities and catalytic mechanisms.

Strategies for Discovering Novel Enzymes and Pathways:

Genome Mining and Bioinformatic Analysis: Searching sequence databases for genes with homology to known acyl-CoA metabolizing enzymes can identify new candidates.

Functional Genomics and Proteomics: High-throughput screening of enzyme libraries and activity-based protein profiling can directly identify proteins that interact with or modify adipoyl-CoA.

In Vitro Reconstitution of Pathways: Assembling putative enzymes in a cell-free system allows for the direct testing of their ability to carry out specific metabolic transformations. nih.govnih.gov

The characterization of these novel enzymes and pathways will not only expand our fundamental knowledge of metabolism but also provide new tools for metabolic engineering and synthetic biology.

Advanced Strategies in Metabolic Engineering and Synthetic Biology

Adipoyl-CoA is a key intermediate in the microbial production of adipic acid, a valuable platform chemical traditionally derived from petroleum. researchgate.netresearchgate.net Metabolic engineering and synthetic biology offer promising avenues for developing sustainable, bio-based routes to adipic acid and other valuable chemicals derived from adipoyl-CoA. researchgate.netresearchgate.netnih.govmdpi.comnih.gov

Future research in this area will focus on advanced strategies to optimize microbial production hosts. This includes the design and construction of novel, synthetic pathways that are more efficient than their natural counterparts. researchgate.netspringernature.comnih.gov For instance, the "reverse adipate (B1204190) degradation pathway" has been a focus of engineering efforts to produce adipic acid. researchgate.netresearchgate.netresearchgate.net

Advanced Strategies for Engineering Adipoyl-CoA Metabolism:

StrategyDescriptionExample Application
Pathway Optimization Fine-tuning the expression of pathway enzymes to maximize flux towards the desired product and minimize the accumulation of toxic intermediates. This can be achieved through promoter engineering and ribosome binding site optimization.Increasing the production of adipic acid in E. coli or S. cerevisiae by balancing the expression of enzymes in the synthetic pathway. researchgate.net
Dynamic Metabolic Regulation Implementing biosensors and genetic circuits that dynamically control metabolic flux in response to cellular conditions. This allows for the separation of cell growth and product formation phases, leading to higher overall yields.Using an acyl-CoA responsive biosensor to control the expression of enzymes for adipic acid synthesis, turning on the pathway only when sufficient biomass has accumulated. nih.gov
Metabolic Flux Analysis Utilizing techniques like 13C-metabolic flux analysis to precisely quantify the flow of carbon through the metabolic network. nih.govfrontiersin.orgresearchgate.netosti.gov This provides valuable insights for identifying metabolic bottlenecks and guiding further engineering efforts. frontiersin.orgresearchgate.netIdentifying competing pathways that divert precursors away from adipoyl-CoA and knocking out the corresponding genes to improve product yield. frontiersin.orgresearchgate.net

These advanced strategies will be crucial for developing economically viable and sustainable processes for the production of a wide range of chemicals from adipoyl-CoA.

Elucidating Complex Regulatory Networks Governing Adipoyl Coenzyme A Homeostasis

The cellular concentration of acyl-CoAs, including adipoyl-CoA, is tightly regulated to meet metabolic demands while avoiding potential toxicity. nih.govnih.gov This regulation occurs at multiple levels, including gene expression, enzyme activity, and subcellular compartmentalization. Unraveling the complex regulatory networks that govern adipoyl-CoA homeostasis is a key area for future research.

While the regulation of fatty acid metabolism is well-studied, the specific mechanisms controlling the homeostasis of dicarboxylic acyl-CoAs like adipoyl-CoA are less understood. nih.govmdpi.com Future studies will likely focus on identifying the transcription factors, signaling molecules, and allosteric regulators that sense and respond to changes in adipoyl-CoA levels.

Key Questions in Adipoyl-CoA Homeostasis:

What are the primary sensors of cellular adipoyl-CoA levels?

How is the expression of genes involved in adipoyl-CoA metabolism coordinated?

What is the role of post-translational modifications, such as acylation, in regulating the activity of enzymes in adipoyl-CoA pathways?

How is the transport of adipoyl-CoA between different cellular compartments regulated?

Answering these questions will require a combination of experimental approaches, including molecular biology, biochemistry, and systems biology. arxiv.orgresearchgate.net A deeper understanding of these regulatory networks could provide new targets for therapeutic intervention in metabolic diseases.

Exploration of Adipoyl Coenzyme A's Role in Undiscovered Biological Contexts

While adipoyl-CoA is primarily known for its role as an intermediate in dicarboxylic acid metabolism and as a precursor for synthetic pathways, it may have other, as-yet-undiscovered biological functions. The diverse roles of other acyl-CoA molecules in cellular processes such as protein acylation, gene regulation, and cell signaling suggest that adipoyl-CoA could have similar non-metabolic functions. nih.govnih.govnih.gov

Future research may explore the potential for adipoyl-CoA to act as a signaling molecule itself or as a substrate for post-translational modifications of proteins. The identification of proteins that are "adipoylated" could reveal new regulatory mechanisms and cellular processes that are influenced by adipoyl-CoA levels.

Potential Undiscovered Roles of Adipoyl-CoA:

Protein Adipoylation: Similar to acetylation and succinylation, the covalent attachment of an adipoyl group to lysine (B10760008) residues on proteins could alter their function, localization, or stability.

Transcriptional Regulation: Adipoyl-CoA could directly or indirectly influence the activity of transcription factors, thereby modulating gene expression.

Allosteric Regulation of Enzymes: Adipoyl-CoA may bind to and regulate the activity of enzymes outside of its known metabolic pathways.

The exploration of these potential new roles will require the development of novel analytical tools and experimental approaches, such as methods for the specific detection of protein adipoylation. Uncovering these undiscovered biological contexts will provide a more complete picture of the physiological significance of adipoyl Coenzyme A.

Q & A

Q. Advanced

Controls : Include a positive control (e.g., Acetyl CoA) and negative control (CoA without the adipoyl group) to verify enzyme specificity.

Assay Optimization : Test buffer systems (e.g., Tris-HCl vs. phosphate buffers) and ionic strengths to minimize non-specific binding.

Data Collection : Use stopped-flow spectroscopy for rapid kinetic measurements or isothermal titration calorimetry (ITC) for binding affinity studies.

Contradiction Resolution : If conflicting activity data arise, validate substrate integrity via mass spectrometry and confirm enzyme purity via SDS-PAGE .

What analytical techniques are most effective for characterizing Adipoyl Coenzyme A stability?

Q. Advanced

  • HPLC-UV/MS : Monitor degradation products (e.g., free CoA) using a C18 column with UV detection at 260 nm and confirm masses via ESI-MS.
  • ³¹P NMR : Track phosphate group integrity under varying pH (5.0–8.0) and temperature (4–37°C).
  • Thiol Quantification : Use Ellman’s reagent (DTNB) to measure free thiol groups, a critical indicator of structural stability .

How can researchers resolve discrepancies in reported molar extinction coefficients for Coenzyme A derivatives?

Q. Advanced

Standardization : Prepare fresh solutions in defined buffers (e.g., 0.1 M phosphate, pH 7.0) and measure absorbance at 260 nm.

Cross-Validation : Compare values from enzymatic assays (e.g., phosphotransacetylase activity) with spectrophotometric data.

NMR Quantification : Use ¹H NMR with an internal standard (e.g., DSS) to determine absolute concentrations and recalculate extinction coefficients .

What quality control parameters are critical when using commercial Adipoyl Coenzyme A preparations?

Q. Basic

  • Purity : Require HPLC traces showing >98% purity (UV detection at 260 nm).
  • Enzymatic Activity : Validate via standardized assays (e.g., acyltransferase activity).
  • Contaminants : Test for endotoxins (<0.1 EU/mg) and heavy metals (e.g., ICP-MS).
  • Structural Confirmation : Require ¹³C NMR data verifying the adipoyl moiety .

What strategies are recommended for studying metabolic flux involving Adipoyl Coenzyme A?

Q. Advanced

  • Isotope Tracing : Use ¹³C-labeled precursors (e.g., [U-¹³C]adipate) with LC-HRMS to track incorporation into downstream metabolites.
  • Genetic Knockouts : Combine with CRISPR/Cas9 silencing of acyl-CoA synthetases to identify pathway dependencies.
  • Compartment-Specific Probes : Use targeted biosensors (e.g., mitochondria-localized acyl-CoA binding proteins) to resolve subcellular dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.